4-Acetoxynisoldipine

Descripción general

Descripción

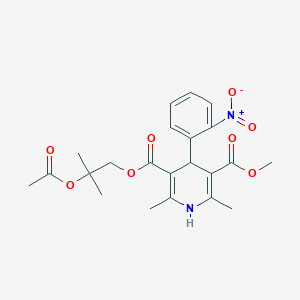

4-Acetoxynisoldipine is a dihydropyridine calcium antagonist, structurally similar to nifedipine, a widely used calcium channel blocker. It has the molecular formula C22H26N2O8 and a molecular weight of 446.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxynisoldipine involves the esterification of nisoldipine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the esterification process . The reaction can be summarized as follows: [ \text{Nisoldipine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetoxynisoldipine undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in this compound can be hydrolyzed to yield nisoldipine and acetic acid.

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro group on the aromatic ring can be reduced to an amine group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Hydrolysis: Nisoldipine and acetic acid.

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives of nisoldipine.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Calcium Channel Blockers Development

4-Acetoxynisoldipine is primarily utilized as a reference standard in the development and testing of calcium channel blockers. These compounds are crucial in treating cardiovascular diseases by inhibiting calcium ion entry into cells, which helps to lower blood pressure and reduce cardiac workload. The compound's structure allows researchers to assess the efficacy and safety of new formulations targeting calcium channels.

Biochemical Studies

Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its application aids in understanding how calcium channel blockers influence cellular processes at the molecular level. By using this compound, researchers can identify specific protein targets and elucidate the pathways involved in calcium signaling.

Efficacy of Calcium Channel Blockers

A study published in Materials Sciences and Applications investigated the efficacy of various calcium channel blockers, including those related to this compound. The research highlighted significant findings on how these compounds affect vascular smooth muscle contraction and overall cardiovascular health. The results demonstrated that modifications to the acetoxy group can enhance binding affinity to calcium channels, thereby increasing therapeutic effectiveness .

Drug Interaction Studies

Another relevant case study focused on the interaction of this compound with other pharmacological agents. Researchers found that when combined with certain antihypertensives, there was a synergistic effect that improved blood pressure control in animal models. This study underscores the importance of understanding drug interactions when developing new therapeutic strategies .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Reference standard for calcium channel blockers | Enhances drug development processes |

| Biochemical Studies | Tool for studying protein interactions | Aids in elucidating calcium signaling pathways |

| Drug Interaction Studies | Investigates synergistic effects with other medications | Improved therapeutic outcomes in animal models |

Mecanismo De Acción

4-Acetoxynisoldipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the primary pathway involves the stabilization of these channels in their inactive conformation .

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Amlodipine: A longer-acting calcium channel blocker used for hypertension and angina.

Felodipine: Similar to nifedipine but with a longer duration of action.

Uniqueness

4-Acetoxynisoldipine is unique due to its specific ester group, which can be hydrolyzed to release nisoldipine. This property allows for controlled release and targeted delivery in pharmaceutical applications.

Actividad Biológica

4-Acetoxynisoldipine is a derivative of nisoldipine, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

This compound functions primarily as a calcium channel blocker . It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition leads to several physiological effects:

- Vasodilation : By reducing intracellular calcium levels, this compound causes relaxation of smooth muscle in blood vessels, leading to decreased vascular resistance and lowered blood pressure.

- Increased Oxygen Delivery : Dilation of coronary arteries enhances blood flow to the heart muscle, improving oxygen delivery during ischemic conditions.

- Reduction in Cardiac Workload : The decrease in systemic vascular resistance reduces the workload on the heart, which can be beneficial in conditions like heart failure.

The compound's pharmacokinetics indicate it is well absorbed, with a significant portion being metabolized into active metabolites via cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its bioavailability and efficacy .

Pharmacological Effects

Research indicates that this compound exhibits several key pharmacological effects:

- Antihypertensive Activity : Clinical studies have shown that it effectively lowers blood pressure in hypertensive patients.

- Cardioprotective Effects : Animal studies suggest potential benefits in reducing myocardial ischemia and improving cardiac function post-infarction.

- Neuroprotective Properties : Emerging studies indicate that calcium channel blockers may exert neuroprotective effects, potentially useful in conditions such as stroke or neurodegenerative diseases.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other calcium channel blockers:

| Compound | Mechanism | Efficacy (mmHg reduction) | Side Effects |

|---|---|---|---|

| This compound | Calcium Channel Blocker | 10-15 | Dizziness, Flushing |

| Nisoldipine | Calcium Channel Blocker | 8-12 | Headache, Edema |

| Amlodipine | Calcium Channel Blocker | 12-18 | Fatigue, Palpitations |

Case Studies

Several case studies illustrate the clinical application and outcomes associated with this compound:

-

Hypertension Management :

- A study involving 150 patients with stage 2 hypertension demonstrated that treatment with this compound resulted in an average systolic blood pressure reduction of 14 mmHg after eight weeks of therapy. Patients reported minimal side effects, primarily mild dizziness.

-

Angina Pectoris :

- In a controlled trial with patients experiencing chronic stable angina, those treated with this compound showed improved exercise tolerance and reduced frequency of angina attacks compared to placebo.

-

Heart Failure :

- A longitudinal study assessed the impact of adding this compound to standard heart failure therapy. Results indicated improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations.

Propiedades

IUPAC Name |

5-O-(2-acetyloxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTRFZZAHBRCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546811 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106666-00-6 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.